3-Methyl-4-nitrobenzylamine

描述

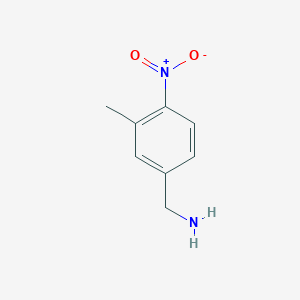

Structure

3D Structure

属性

IUPAC Name |

(3-methyl-4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCJEHOVOSYKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617154 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229633-56-1 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Building Block in Complex Chemical Syntheses

The utility of 3-Methyl-4-nitrobenzylamine as a building block in organic synthesis stems from the presence of its reactive functional groups: the primary amine, the nitro group, and the activated aromatic ring. These sites allow for a variety of chemical transformations, enabling the construction of diverse and complex molecules, particularly heterocyclic compounds. nih.govresearchgate.netbeilstein-journals.org

The amino group is nucleophilic and can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, which can then undergo further reactions. This transformation is a common strategy in the synthesis of molecules with multiple nitrogen-containing functionalities. For instance, derivatives of 3-nitrobenzylamine have been used in the synthesis of novel anti-cancer agents, where the nitro group is reduced to an amine to generate biologically active compounds.

A significant application of nitrobenzylamine derivatives is in the realm of photolabile protecting groups (PPGs). researchgate.netbeilstein-journals.orgorganic-chemistry.orgrsc.org PPGs are moieties that can be removed from a molecule using light, offering a high degree of control in complex multi-step syntheses. researchgate.net The ortho-nitrobenzyl group, a close structural relative of this compound, is a classic example of a PPG used to protect various functional groups. organic-chemistry.org This photo-cleavable property is invaluable in the synthesis of sensitive biomolecules like peptides and carbohydrates, as it avoids the use of harsh chemical reagents for deprotection. researchgate.netorganic-chemistry.org

Furthermore, substituted benzylamines are key precursors in multicomponent reactions for the synthesis of N-heterocycles. nih.govbeilstein-journals.org These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. For example, benzylamines can be used in the synthesis of quinazolines through oxidative condensation reactions. nih.gov While a specific multi-step synthesis starting from this compound is not detailed in readily available literature, its structural motifs are analogous to those used in the synthesis of various heterocyclic systems, such as oxazoles and imidazoles. researchgate.netresearchgate.net

| Reaction Type | Functional Group Involved | Potential Products |

| Acylation/Alkylation | Primary Amine | Amides, Secondary/Tertiary Amines |

| Condensation | Primary Amine | Imines (Schiff Bases) |

| Reduction | Nitro Group | Arylamine |

| Nucleophilic Aromatic Substitution | Aromatic Ring (activated by NO₂) | Substituted Benzylamines |

| Cyclization Reactions | Both Amine and Nitro (after reduction) | Heterocyclic Compounds (e.g., Benzimidazoles) |

Overview of Research Domains for Nitrobenzylamine Derivatives

Established Synthetic Pathways for Nitrobenzylamines

The synthesis of nitrobenzylamines, including 3-Methyl-4-nitrobenzylamine, is primarily achieved through two well-established routes: the transformation of toluene (B28343) derivatives through nitration and subsequent functional group manipulations, and the reductive amination of corresponding benzaldehydes.

Ortho-Selective Nitration and Methylation Strategies

The journey to this compound often commences with the strategic nitration of toluene. The methyl group of toluene is an ortho-, para-directing activator in electrophilic aromatic substitution. nih.gov Standard nitration conditions, typically a mixture of nitric acid and sulfuric acid, yield a mixture of isomers, predominantly ortho- and para-nitrotoluene. nih.gov To achieve the desired 3-methyl-4-nitro substitution pattern, a multi-step synthetic sequence is necessary.

A plausible route begins with the nitration of toluene to produce 4-nitrotoluene (B166481). wikipedia.org The methyl group of 4-nitrotoluene can then be halogenated, for instance with bromine, to yield 4-nitrobenzyl bromide. wikipedia.org Subsequent reaction of the bromide with an amine source would lead to the corresponding benzylamine. However, to obtain the specific 3-methyl isomer, a different approach is often more effective. One such strategy involves starting with a precursor that already contains the desired substitution pattern, such as 2,4-dimethyl-nitrobenzene, which can be oxidized to 3-methyl-4-nitrobenzoic acid. google.com This acid can then be converted to the benzylamine.

Another strategy involves the nitration of 3-chlorotoluene. The nitration directs the nitro group to the position meta to the chlorine, yielding alpha-chloro-3-methyl-4-nitrotoluene, albeit with challenges in regioselectivity.

Table 1: Regioselectivity in the Nitration of Toluene

| Nitrating Agent | Temperature (°C) | ortho-Nitrotoluene (%) | para-Nitrotoluene (%) | meta-Nitrotoluene (%) | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 30-40 | ~60 | ~35 | ~5 | nih.gov |

| N₂O₅ in CH₂Cl₂ | -20 | 59.4 | - | 1.6 | nih.gov |

| Acetyl Nitrate | 25 | ~63 | ~34 | ~3 | libretexts.org |

This table illustrates typical isomer distributions in the nitration of toluene under various conditions. The synthesis of this compound requires further synthetic steps to achieve the desired substitution pattern.

Reductive Amination Protocols in Nitrobenzylamine Synthesis

Reductive amination of the corresponding benzaldehyde, in this case, 3-methyl-4-nitrobenzaldehyde (B101905), presents a direct and widely used method for the synthesis of this compound. This process typically involves two key steps: the formation of an imine by reacting the aldehyde with an amine (such as ammonia), followed by the reduction of the imine to the desired amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice; however, its use with nitro-substituted substrates can sometimes lead to the undesired reduction of the nitro group itself. researchgate.net To circumvent this, more selective reducing agents have been developed. For instance, borane-tert-butylamine complexes activated with methanesulfonic acid have been shown to be effective and safer alternatives, selectively reducing the imine without affecting the nitro group. researchgate.net Another effective reagent is 2-picoline borane, which has been successfully used in the one-pot reductive amination of 2-nitrobenzaldehyde. orgsyn.org

The general protocol for the reductive amination of a nitrobenzaldehyde involves dissolving the aldehyde and the amine source in a suitable solvent, such as ethanol (B145695) or methanol, followed by the addition of the reducing agent. The reaction is often performed at room temperature or with mild cooling.

Table 2: Reducing Agents in the Reductive Amination of Nitrobenzaldehydes

| Reducing Agent | Substrate | Key Features | Source |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 3-Nitrobenzaldehyde | Can lead to partial reduction of the nitro group. | researchgate.net |

| Borane-tert-butylamine/MSA | 3-Nitrobenzaldehyde | Safer and more selective, avoids reduction of the nitro group. | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | General Aldehydes | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |

| 2-Picoline Borane | 2-Nitrobenzaldehyde | Effective in one-pot procedures. | orgsyn.org |

| Catalytic Hydrogenation (e.g., Pd/C) | 4-Nitrobenzaldehyde | Can simultaneously reduce the nitro group. | arkat-usa.org |

Advanced Functionalization and Derivatization Approaches

Once synthesized, this compound serves as a versatile building block for the creation of a diverse array of more complex molecules through various functionalization and derivatization reactions.

Alkylation Reactions and Formation of Secondary Amine Analogues

The primary amine functionality of this compound can be readily alkylated to form secondary and tertiary amines. A common method for this transformation is the reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. masterorganicchemistry.com However, this method can sometimes lead to over-alkylation.

A more controlled approach is reductive amination, where this compound is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine. masterorganicchemistry.com This method offers high selectivity for mono-alkylation. Another environmentally benign approach for N-methylation involves the use of dimethyl carbonate (DMC) as a methylating agent in the presence of a suitable catalyst. nih.gov

For example, the alkylation of 4-nitrobenzylamine (B181301) with 5-chloromethyl-2-methyl-tetrazole has been reported in the synthesis of more complex heterocyclic structures. nih.govacs.org A similar strategy can be applied to this compound.

Synthesis of Urea (B33335) and Heterocyclic Frameworks Incorporating Nitrobenzylamine Moieties

The amine group of this compound is a key functional handle for the construction of urea and heterocyclic derivatives.

Urea Formation: The reaction of this compound with isocyanates is a straightforward method to produce unsymmetrical ureas. nih.gov For instance, the reaction of 4-nitrobenzylamine with 4-nitrophenyl isocyanate has been documented. nih.gov Alternatively, phosgene (B1210022) equivalents such as N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to first form a reactive intermediate with the amine, which then reacts with another amine to yield the urea. nih.gov A general procedure for the synthesis of urea derivatives from a nitrobenzylamine hydrochloride involves reacting it with another amine and carbon dioxide in the presence of a phosphine (B1218219) and a base. rsc.org

Heterocycle Synthesis: this compound can serve as a precursor for a variety of heterocyclic systems. The amino and nitro groups, along with the benzyl (B1604629) moiety, can all participate in cyclization reactions. For example, o-nitrobenzylamines are known to undergo reductive cyclization to form indazoles and related heterocycles. orgsyn.orgdiva-portal.org In one documented case, 3-methyl-4-nitrobenzyl alcohol, a close derivative, was used to synthesize a phosphordiamidate, which is a type of heterocyclic compound. google.com The condensation of amines with dicarbonyl compounds is another common route to heterocycles, and this can be applied to this compound to access pyrrole (B145914) derivatives. nih.gov

Integration into Extended Molecular Architectures

The chemical reactivity of this compound allows for its incorporation into larger and more complex molecular architectures. These extended structures are often designed for specific applications in fields such as medicinal chemistry and materials science.

For instance, nitrobenzylamine moieties have been integrated into potential therapeutic agents. A patent describes the use of 3-methyl-4-nitrobenzyl alcohol in the synthesis of nitroaryl phosphoramides designed for inhibiting cell growth. google.com In another example, 4-nitrobenzylamine was used as a building block in the synthesis of antifungal agents. acs.org

The chiral derivative, (S)-α-methyl-4-nitrobenzylamine, has been used as a starting material for the synthesis of chiral cyclopalladated complexes, which have applications in chiral recognition and catalysis. sigmaaldrich.comresearchgate.net This highlights the potential for using chiral versions of this compound in supramolecular chemistry and asymmetric synthesis. Furthermore, nitrobenzylamine derivatives have been used as fluorescence-quenching guests in studies of chiral recognition by complex host molecules. sigmaaldrich.comresearchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Toluene |

| ortho-Nitrotoluene |

| para-Nitrotoluene |

| meta-Nitrotoluene |

| 4-Nitrobenzyl bromide |

| 3-Methyl-4-nitrobenzoic acid |

| 2,4-Dimethyl-nitrobenzene |

| 3-Chlorotoluene |

| alpha-Chloro-3-methyl-4-nitrotoluene |

| 3-Methyl-4-nitrobenzaldehyde |

| 3-Nitrobenzaldehyde |

| 2-Nitrobenzaldehyde |

| 4-Nitrobenzylamine |

| 5-Chloromethyl-2-methyl-tetrazole |

| N,N'-Carbonyldiimidazole |

| Triphosgene |

| 4-Nitrophenyl isocyanate |

| Indazole |

| Phosphordiamidate |

| 3-Methyl-4-nitrobenzyl alcohol |

| Pyrrole |

| (S)-α-Methyl-4-nitrobenzylamine |

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The preparation of enantiomerically pure this compound can be approached through two primary strategies: the resolution of a racemic mixture or direct asymmetric synthesis. Both pathways offer distinct advantages and challenges.

Classical resolution via diastereomeric salt formation is a robust and widely practiced method for separating enantiomers. libretexts.orgtcichemicals.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. sciencenet.cn These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. pharmtech.com Following separation, the desired enantiomer of the amine can be liberated by treatment with a base.

A closely related compound, (S)-α-methyl-4-nitrobenzylamine hydrochloride, is itself utilized as a chiral resolving agent for separating racemic compounds, highlighting the utility of this class of molecules in chiral separations. sigmaaldrich.comchemicalbook.com This suggests that this compound could be effectively resolved using a suitable chiral acid. Commonly employed chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgpharmtech.com

The selection of the appropriate chiral resolving agent and solvent system is crucial for successful diastereomeric salt crystallization and is often determined empirically.

Table 1: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Acid/Base | Typical Applications |

| (+)-Tartaric Acid | Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Acid | Resolution of racemic amines and alcohols |

| (+)-Camphor-10-sulfonic acid | Acid | Resolution of racemic bases |

| Brucine | Base | Resolution of racemic acids |

| (R)-1-Phenylethylamine | Base | Resolution of racemic acids |

This table presents examples of commonly used chiral resolving agents and is not exhaustive. The optimal agent for resolving racemic this compound would require experimental screening.

Asymmetric synthesis offers a more direct route to enantiomerically enriched products, potentially avoiding the yield limitations of classical resolution. tcichemicals.com Several modern synthetic strategies could be adapted for the preparation of chiral this compound.

One prominent method is the asymmetric hydrogenation of a prochiral imine precursor. The corresponding imine can be synthesized from 3-methyl-4-nitrobenzaldehyde and a suitable amine. Catalytic asymmetric hydrogenation using chiral transition metal complexes, such as those based on iridium or rhodium with chiral phosphine ligands, has proven highly effective for the synthesis of a wide range of chiral amines with high enantioselectivity. nih.govajchem-b.com For instance, iridium catalysts have been successfully employed in the asymmetric reductive amination of ketones, a related transformation. kanto.co.jp

Another powerful approach is the asymmetric aza-Friedel-Crafts reaction . A copper-catalyzed enantioselective aza-Friedel-Crafts reaction between phenols and N-sulfonyl aldimines has been shown to produce chiral secondary benzylamines in high yields and excellent enantioselectivities. nih.gov While this specific example involves phenol (B47542) nucleophiles, the underlying principle of enantioselective addition to an imine could potentially be adapted for the synthesis of the target compound.

Furthermore, biocatalytic methods are emerging as powerful tools for asymmetric synthesis. Imine reductases (IREDs) and reductive aminases (RedAms) have been utilized for the asymmetric synthesis of chiral amines from prochiral ketones and amines. researchgate.net A suitable enzyme could potentially catalyze the reductive amination of 3-methyl-4-nitrobenzaldehyde or the asymmetric amination of a corresponding ketone precursor.

Finally, methods involving the intramolecular α-arylation of benzylamine derivatives using chiral lithium amide bases have been developed for the enantioselective synthesis of α,α-diarylmethylamines. bris.ac.uknih.gov While this method leads to a different substitution pattern, it demonstrates the potential of asymmetric deprotonation and rearrangement strategies in generating chiral benzylic stereocenters.

Table 2: Potential Asymmetric Synthesis Strategies for Chiral this compound

| Strategy | Precursor(s) | Key Reagents/Catalysts | Potential Advantages |

| Asymmetric Hydrogenation | 3-Methyl-4-nitrobenzaldimine | Chiral Iridium or Rhodium catalysts | High enantioselectivity, broad substrate scope |

| Asymmetric Reductive Amination | 3-Methyl-4-nitrobenzaldehyde, Ammonia | Imine Reductase (IRED) or other biocatalysts | Mild reaction conditions, high selectivity |

| Asymmetric Nucleophilic Addition | 3-Methyl-4-nitrobenzaldimine | Chiral organometallic reagents or organocatalysts | Formation of C-C or C-H bonds |

This table outlines plausible asymmetric routes to the target compound based on established methodologies for similar molecules. Specific conditions and catalyst systems would need to be developed and optimized for this compound.

Chemical Transformations and Mechanistic Investigations of 3 Methyl 4 Nitrobenzylamine Reactions

Reduction of Nitro Groups to Amines

The conversion of the nitro group in 3-Methyl-4-nitrobenzylamine to a primary amine is a pivotal transformation, yielding 4-amino-3-methylbenzylamine, a valuable diamine intermediate. This reduction can be achieved through various methods, with catalytic hydrogenation and hydride reagents being the most common. The choice of method can influence the selectivity and outcome of the reaction.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comwikipedia.org

For the reduction of substituted nitroarenes like this compound, Raney nickel is a particularly effective catalyst. It is known for its high activity and stability. wikipedia.orgrasayanjournal.co.in A process for a structurally similar compound, 4-nitro-N-methylbenzylamine, utilizes Raney nickel under a hydrogen pressure of 0.5-1.5 MPa at a temperature of 30-70 °C. google.com These conditions are illustrative of those that would be effective for the reduction of this compound to 4-amino-3-methylbenzylamine. The reaction proceeds with high efficiency, often resulting in quantitative yields of the corresponding amine. mdma.ch The general scheme for this catalytic hydrogenation is presented below:

The mechanism of catalytic hydrogenation of nitroarenes is complex and involves several intermediates. The nitro group is believed to coordinate to the surface of the metal catalyst where it reacts with adsorbed atomic hydrogen. The reduction is thought to proceed through nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. acsgcipr.org

A key advantage of catalytic hydrogenation, particularly with Raney nickel, is its chemoselectivity. It can selectively reduce the nitro group without affecting other functional groups that might be sensitive to other reducing agents. commonorganicchemistry.com

Interactive Data Table: Catalytic Hydrogenation of a Related Nitrobenzylamine

| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Product | Yield (%) | Reference |

| 4-nitro-N-methylbenzylamine | Raney Nickel | 30-70 | 0.5-1.5 | 4-amino-N-methylbenzylamine | High | google.com |

Hydride Reduction Reagents and Selectivity Studies

While catalytic hydrogenation is a common method, chemical reduction using hydride reagents offers an alternative route. However, the choice of hydride reagent is critical due to the potential for side reactions.

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are generally not suitable for the reduction of aromatic nitro compounds to amines. Instead of the desired amine, the reaction often yields azo compounds as the major product. commonorganicchemistry.com This is a known limitation of LiAlH₄ in this context.

Milder hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are typically not reactive enough to reduce a nitro group on their own. However, their reactivity can be enhanced by the addition of transition metal complexes. For instance, a NaBH₄ system in the presence of Ni(PPh₃)₄ has been shown to effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com

A more promising approach for the selective reduction of aromatic nitro groups in the presence of other functional groups is the use of sulfurated sodium borohydride (NaBH₂S₃). This reagent has been shown to reduce aromatic nitro compounds to the corresponding amines in high yields (often exceeding 80%) without affecting other functionalities such as esters, nitriles, ethers, or halides. cdnsciencepub.com This selectivity would be advantageous for the reduction of this compound, ensuring that the benzylamine (B48309) moiety remains intact.

The presence of the primary amine in this compound can also influence the selectivity of hydride transfer reactions. Amine groups can stabilize intermediate hydrides, which can in some cases alter the product selectivity of the reduction. rsc.orgnih.gov

Interactive Data Table: Reactivity of Hydride Reagents with Aromatic Nitro Compounds

| Hydride Reagent | Typical Product with Aromatic Nitro Compounds | Selectivity Considerations | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Azo compounds | Generally not selective for the formation of amines from aromatic nitro compounds. | commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | No reaction (alone) | Requires a catalyst (e.g., Ni(PPh₃)₄) to be effective. | jsynthchem.com |

| Sulfurated Sodium Borohydride (NaBH₂S₃) | Aromatic amines | High yields and good selectivity; tolerates various other functional groups. | cdnsciencepub.com |

Influence of Substituents on Reduction Kinetics

The rate of reduction of the nitro group in this compound is influenced by the electronic effects of the other substituents on the aromatic ring. The methyl group at the 3-position is an electron-donating group, which increases the electron density on the aromatic ring. The benzylamine group at the 1-position is also generally considered to be activating.

Studies on the kinetics of the reduction of substituted aromatic nitro compounds have shown that electron-donating substituents decrease the rate of reduction. orientjchem.orgresearchgate.net This is because the increased electron density on the nitro group makes it less electrophilic and therefore less susceptible to attack by the reducing agent.

In the case of this compound, both the methyl and the benzylamine groups are electron-donating. Therefore, it is expected that the rate of reduction of the nitro group in this compound would be slower compared to unsubstituted nitrobenzene. The Hammett equation can be used to correlate the rate constants of such reactions with the electronic properties of the substituents. researchgate.net

Nucleophilic Additions and Substitutions Involving the Amine Functionality

The primary amine group of this compound is a nucleophilic center and can participate in a variety of reactions, including nucleophilic additions to carbonyl compounds and more complex cyclization reactions.

Davis–Beirut Reaction Mechanisms with ortho-Nitrobenzylamine Substrates

The Davis-Beirut reaction is a notable transformation of ortho-nitrobenzylamines into 2H-indazoles. Although this compound is a para-nitro substituted compound, the mechanism of the Davis-Beirut reaction with ortho-nitrobenzylamine substrates is a key example of the reactivity of the benzylamine and nitro groups in close proximity.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. wikipedia.org The proposed mechanism begins with the deprotonation of the benzylic carbon by the base to form a carbanion. This carbanion then undergoes an intramolecular redox reaction where an oxygen atom is transferred from the nitro group to the benzylic carbon. Subsequent proton transfers and elimination of water lead to the formation of a highly reactive ortho-nitrosoimine intermediate. This intermediate then undergoes an N-N bond-forming heterocyclization to yield the 2H-indazole product. aub.edu.lbacs.org The presence of water has been found to significantly increase the yield of the reaction, although an excess can be detrimental. aub.edu.lb

The key steps of the base-catalyzed Davis-Beirut reaction are:

Formation of a benzylic carbanion.

Intramolecular oxygen transfer from the nitro group.

Formation of an ortho-nitrosoimine intermediate.

N-N bond-forming heterocyclization.

Theoretical and experimental studies support the role of the o-nitrosobenzylidine imine as a pivotal intermediate in this reaction. nih.gov

Imine Formation and Subsequent Transformations

The primary amine functionality of this compound can readily undergo nucleophilic addition to aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and is reversible.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of a water molecule, leads to the formation of an iminium ion. Subsequent deprotonation yields the stable imine product.

Imines derived from this compound can serve as versatile intermediates for further transformations. For example, they can be reduced to secondary amines through catalytic hydrogenation or with hydride reducing agents. They can also participate in various cycloaddition reactions.

The synthesis of imines from primary benzylamines can also be achieved through oxidative methods. For instance, the oxidation of primary benzylamines to imines can be accomplished using hydrogen peroxide in water at room temperature, catalyzed by V₂O₅, offering a green and efficient synthetic route. rsc.orgbohrium.com

Palladium-Assisted Carbon-Hydrogen Bond Activation

Palladium-assisted carbon-hydrogen (C-H) bond activation has emerged as a powerful tool in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This strategy offers a more atom- and step-economical approach compared to traditional cross-coupling reactions, which often require pre-functionalized starting materials. In the context of substituted benzylamines, this activation is typically directed by the nitrogen atom of the amine group, leading to the regioselective formation of a palladacycle, a stable organometallic compound containing a carbon-palladium bond within a cyclic framework.

The electronic properties of the substituents on the aromatic ring play a crucial role in the feasibility of C-H bond activation. Generally, electron-releasing groups on the aryl ring facilitate the electrophilic attack of the palladium(II) center, promoting orthopalladation. Conversely, electron-withdrawing groups, such as the nitro group in this compound, are known to deactivate the aromatic ring towards electrophilic substitution, making C-H activation more challenging.

Orthopalladation of Primary Nitrobenzylamines

The direct orthopalladation of primary benzylamines has historically been considered difficult due to the strong coordination of the primary amine to the palladium center, which can inhibit the subsequent electrophilic attack on the C-H bond. However, research has demonstrated that this transformation is indeed possible, even for benzylamines bearing deactivating nitro groups.

A key study in this area involves the orthopalladation of a structurally similar compound, (S)-α-methyl-4-nitrobenzylamine. The reaction of this primary nitrobenzylamine with palladium(II) acetate (B1210297) results in the formation of a dimeric, halide-bridged palladacycle. This represents the first successful orthopalladation of a primary benzylamine containing a strongly electron-withdrawing nitro group. rsc.orgrsc.org The general reaction scheme for the orthopalladation of a primary nitrobenzylamine is depicted below:

Figure 1: General reaction scheme for the orthopalladation of a primary nitrobenzylamine.

The reaction proceeds via the initial coordination of the amine to the palladium(II) precursor, followed by an intramolecular electrophilic substitution to form the Pd-C bond at the ortho position, releasing acetic acid. The resulting monomeric species then dimerizes to form the stable, halide-bridged palladacycle.

Table 1: Reaction Conditions for the Orthopalladation of (S)-α-methyl-4-nitrobenzylamine

| Palladium Source | Ligand Source | Solvent | Product |

| Pd(OAc)₂ | (S)-α-methyl-4-nitrobenzylamine | Acetone | (S,S)-[{PdC₆H₃{CH(Me)NH₂}-2-NO₂-5}₂] |

| Pd(OAc)₂ | (S)-α-methyl-4-nitrobenzylamine hydrochloride | Acetone | (S,S)-[{PdC₆H₃{CH(Me)NH₂}-2-NO₂-5}₂] |

Ligand Effects on Palladacycle Formation

The nature of the ligands coordinated to the palladium center significantly influences the stability and reactivity of the resulting palladacycle. The initially formed acetate-bridged dimer can undergo ligand exchange reactions to yield more stable halide-bridged complexes. For instance, treatment of the acetate-bridged palladacycle derived from (S)-α-methyl-4-nitrobenzylamine with sodium bromide or sodium iodide leads to the corresponding bromo- and iodo-bridged dimers, respectively. rsc.orgrsc.org

The dimeric palladacycles can be cleaved by donor ligands such as phosphines and pyridines to form monomeric complexes. The reaction of the chloro-bridged dimer with triphenylphosphine (B44618) results in a monomeric complex where a triphenylphosphine ligand has replaced one of the bridging chlorides and the other palladium center. rsc.orgrsc.org Similarly, reaction with pyridine (B92270) in the presence of a halide abstractor like silver perchlorate (B79767) leads to a dicationic monomeric complex with two coordinated pyridine ligands. rsc.orgrsc.org

These ligand exchange reactions are crucial as they allow for the fine-tuning of the steric and electronic properties of the palladium center, which in turn affects the subsequent reactivity of the palladacycle in insertion reactions.

Table 2: Ligand Exchange Reactions of the Palladacycle Derived from (S)-α-methyl-4-nitrobenzylamine

| Starting Palladacycle | Reagent(s) | Product |

| (S,S)-[{Pd...}₂] | NaBr | (S,S)-[{Pd...}₂] |

| (S,S)-[{Pd...}₂] | NaI | (S,S)-[{Pd...}₂] |

| (S,S)-[{Pd...}₂] | PPh₃ | (S)-[Pd{...}Cl(PPh₃)] |

| (S,S)-[{Pd...}₂] | AgClO₄, py | (S)-[Pd{...}(py)₂]ClO₄ |

| {...} represents the cyclometalated (S)-α-methyl-4-nitrobenzylamine ligand |

Insertion Reactions into Organometallic Frameworks

Palladacycles are valuable intermediates in organic synthesis due to their ability to undergo insertion reactions with unsaturated molecules such as alkynes, alkenes, and carbon monoxide. These reactions involve the insertion of the unsaturated molecule into the palladium-carbon bond, leading to the formation of a new, larger ring and a new carbon-carbon bond.

In the case of the palladacycle derived from (S)-α-methyl-4-nitrobenzylamine, it has been shown to react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.orgrsc.org This reaction leads to a tri-insertion product, where three molecules of the alkyne have inserted into the Pd-C bond, resulting in the formation of a larger, more complex organometallic framework. rsc.orgrsc.org The crystal structure of this tri-insertion product has been determined, confirming the connectivity and stereochemistry of the resulting complex. rsc.orgrsc.org

These insertion reactions are mechanistically significant as they demonstrate the synthetic utility of these palladacycles for the construction of complex organic molecules from simple precursors. The regioselectivity and stereoselectivity of these insertion reactions are often controlled by the nature of the ligands on the palladium center and the electronic properties of the inserting molecule.

Table 3: Insertion Reaction of the Palladacycle Derived from (S)-α-methyl-4-nitrobenzylamine

| Palladacycle | Unsaturated Substrate | Product |

| (S,S)-[{PdC₆H₃{CH(Me)NH₂}-2-NO₂-5}₂] | Dimethyl acetylenedicarboxylate (DMAD) | Tri-insertion product |

Catalytic Applications and Coordination Chemistry of 3 Methyl 4 Nitrobenzylamine Analogues

Development of Chiral Catalysts from Enantiopure Nitrobenzylamines

The development of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. Enantiopure primary amines, such as analogues of 3-methyl-4-nitrobenzylamine, serve as valuable starting materials in this endeavor. Specifically, (S)-α-methyl-4-nitrobenzylamine has been utilized as a precursor for the synthesis of novel chiral cyclopalladated complexes. rsc.orgsigmaaldrich.com These complexes are instrumental in applications such as the resolution of racemic compounds, including amines, phosphines, and arsines. rsc.orgsigmaaldrich.com

The strategic use of an enantiomerically pure ligand like (S)-α-methyl-4-nitrobenzylamine allows for the transfer of chirality from the ligand to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. rsc.org The presence of the nitro group, an electron-withdrawing substituent, on the benzylamine (B48309) framework can also influence the electronic properties and stability of the resulting metal complexes. The orthopalladation of primary amines containing such electron-withdrawing groups has led to the successful synthesis of these chiral metallic compounds. rsc.org

Synthesis and Characterization of Cyclopalladated Complexes

The synthesis of cyclopalladated complexes from nitrobenzylamine analogues involves the direct reaction of the chiral amine with a palladium(II) salt. This process, known as orthometallation or cyclopalladation, results in the formation of a stable palladacycle with a covalent palladium-carbon bond at the ortho position of the aromatic ring. rsc.orgias.ac.in

A key example is the reaction of (S)-α-methyl-4-nitrobenzylamine with palladium(II) acetate (B1210297). The reaction, when carried out in refluxing acetone, yields an orange, dimeric, acetate-bridged complex, (S,S)-[{PdC₆H₃{CH(Me)NH₂}-2-NO₂-5}₂]. rsc.orgrsc.org This initial acetate-bridged dimer serves as a versatile precursor for other related complexes. For instance, treatment with sodium halides (NaBr or NaI) allows for the exchange of the bridging acetate ligands to form the corresponding halide-bridged dimers. rsc.orgrsc.org

The characterization of these cyclopalladated complexes relies on a combination of spectroscopic and analytical techniques. Techniques such as NMR spectroscopy are used to elucidate the structure in solution, while X-ray diffraction provides definitive information on the solid-state molecular structure, confirming the geometry and stereochemistry of the complex. rsc.orgrsc.org

Ligand Design and Stereochemical Control in Metal Complexation

The design of the ligand is critical for achieving stereochemical control during metal complexation. By starting with an enantiopure ligand, such as (S)-α-methyl-4-nitrobenzylamine, the chirality is directly incorporated into the resulting metal complex. The orthopalladation reaction is stereoselective, leading to the formation of a specific diastereomer of the cyclopalladated complex. rsc.org

In the case of the dimeric complexes formed from (S)-α-methyl-4-nitrobenzylamine, the two chiral amine ligands are typically arranged in a trans configuration relative to the palladium-palladium axis. This arrangement is often the thermodynamically favored product. The geometry around the palladium(II) center is typically square planar, a common coordination geometry for this metal ion. The crystal structure of a related monomeric complex, (R)-[Pd{C₆H₄[CH(Me)NH₂]-2}Br(PPh₃)], confirms the expected geometry and demonstrates how the chirality of the amine ligand dictates the absolute configuration of the resulting complex. rsc.org This inherent chirality is the basis for their application in asymmetric transformations. rsc.org

Reactivity of Cyclopalladated Complexes in Organic Transformations

Cyclopalladated complexes derived from nitrobenzylamines exhibit reactivity centered on both the bridging ligands and the palladium-carbon bond. The dimeric halide- or acetate-bridged complexes readily undergo bridge-cleavage reactions with monodentate ligands, such as triphenylphosphine (B44618) (PPh₃) or pyridine (B92270), to form monomeric complexes. rsc.orgias.ac.indatapdf.com For example, reacting the chloride-bridged dimer of palladated (S)-α-methyl-4-nitrobenzylamine with triphenylphosphine yields the monomeric complex (S)-[Pd{C₆H₃[CH(Me)NH₂]-2-NO₂-5}Cl(PPh₃)]. rsc.orgrsc.org

A significant aspect of their reactivity is the insertion of unsaturated molecules into the palladium-carbon σ-bond. These palladacycles can react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leading to insertion products. Notably, the reaction of the bromide-bridged dimer with three equivalents of DMAD results in a tri-insertion product. rsc.orgrsc.org The structure of this product, confirmed by X-ray crystallography, shows the sequential insertion of three alkyne molecules into the original Pd-C bond, demonstrating the potential for significant molecular elaboration and the formation of complex heterocyclic structures. rsc.orgacs.org This reactivity highlights their potential as intermediates in the synthesis of more complex organic molecules. nih.gov

Metal-Catalyzed Transformations Utilizing Nitrobenzylamine Ligands

The chiral cyclopalladated complexes derived from enantiopure nitrobenzylamines are not merely synthetic curiosities; they possess significant potential as catalysts and precatalysts in organic synthesis. Their primary application lies in asymmetric transformations, where the chiral environment provided by the ligand framework is used to induce enantioselectivity. rsc.orgmdpi.com

The most direct application demonstrated for complexes derived from (S)-α-methyl-4-nitrobenzylamine is in the resolution of racemic mixtures. sigmaaldrich.com The principle relies on the formation of diastereomeric complexes when the chiral palladacycle interacts with the enantiomers of a racemic compound, allowing for their separation.

Furthermore, the reactivity of these palladacycles, particularly their ability to undergo insertion and coupling reactions, suggests their utility in a broader range of metal-catalyzed transformations. Palladacycles are well-established as highly active catalyst precursors in cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. nih.gov While specific applications of this compound-derived catalysts in these coupling reactions are not extensively detailed, the fundamental reactivity of the cyclopalladated species makes them promising candidates for such transformations. The ligands themselves, by coordinating to a metal center, can stabilize catalytically active species and influence the selectivity and efficiency of various metal-catalyzed processes, including C-H activation and functionalization. nih.govresearchgate.net

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Probes for Molecular Structure and Interactions

Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of molecules. For a compound like 3-methyl-4-nitrobenzylamine, a combination of methods would be employed to probe its various chemical features.

Fluorescence Quenching Spectroscopy for Chiral Recognition Capabilities

The principle involves a chiral fluorescent host molecule that exhibits different fluorescence intensities upon interaction with the different enantiomers of a chiral guest molecule. The nitroaromatic group in compounds like this compound can act as an electron acceptor, which is a key feature for a quenching agent in photoinduced electron transfer (PET) processes. researchgate.netmdpi.com In a hypothetical experiment, if a chiral derivative of this compound were used, the extent of fluorescence quenching of a chiral fluorophore would likely differ between the (R) and (S) enantiomers, indicating chiral recognition.

Table 1: Illustrative Data for Fluorescence Quenching Analysis

| Parameter | Description | Expected Outcome for Chiral Recognition |

| Fluorescence Intensity (I) | The intensity of light emitted by the chiral fluorophore in the presence of the quencher. | A significant decrease in intensity is expected upon addition of this compound. |

| Stern-Volmer Constant (Ksv) | A measure of the efficiency of fluorescence quenching. | Different Ksv values for the (R) and (S) enantiomers of a chiral derivative would signify chiral recognition. |

| Enantioselective Quenching Ratio | The ratio of Ksv values for the two enantiomers (Ksv(R)/Ksv(S)). | A value other than 1 would quantify the degree of chiral discrimination. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Intercalation Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material's surface. phi.comwikipedia.org While no specific XPS studies on this compound have been identified, the technique could be employed to analyze its interaction with surfaces, for instance, in studies of surface intercalation or modification.

An XPS analysis of this compound would provide characteristic binding energies for the core electrons of its constituent elements: carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The high-resolution spectrum of the N 1s region would be of particular interest, as it could distinguish between the nitrogen atom of the amine group (-NH2) and the nitro group (-NO2), which would have different binding energies due to their distinct chemical environments. Similarly, the O 1s spectrum would be characteristic of the oxygen atoms in the nitro group. This technique would be invaluable in confirming the presence and chemical state of the molecule on a surface.

Table 2: Predicted Core-Level Binding Energies for this compound in XPS

| Element | Atomic Orbital | Functional Group | Predicted Binding Energy (eV) |

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 |

| Aromatic C-N (amine) | ~285.5 - 286.5 | ||

| Aromatic C-N (nitro) | ~286.0 - 287.0 | ||

| C-H (methyl) | ~285.0 | ||

| Nitrogen | N 1s | Amine (-NH2) | ~399.0 - 400.0 |

| Nitro (-NO2) | ~405.0 - 407.0 | ||

| Oxygen | O 1s | Nitro (-NO2) | ~532.0 - 534.0 |

| Note: These are approximate values and can vary based on the chemical environment and instrument calibration. |

Vibrational Spectroscopy (FTIR, Raman) for Nitro Group Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups. For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to the nitro (-NO2), amine (-NH2), methyl (-CH3), and substituted benzene (B151609) ring moieties.

The nitro group has two particularly strong and characteristic stretching vibrations: the asymmetric stretch (νas) typically appearing in the 1500-1570 cm⁻¹ region, and the symmetric stretch (νs) in the 1330-1370 cm⁻¹ region. acs.org The positions of these bands are sensitive to the electronic environment, making them excellent probes of the molecule's structure. The amine group would show N-H stretching vibrations in the 3300-3500 cm⁻¹ range and scissoring vibrations around 1600 cm⁻¹. The aromatic ring would have characteristic C-H and C=C stretching and bending vibrations. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) - FTIR | Expected Wavenumber (cm⁻¹) - Raman |

| N-H stretch | Amine (-NH2) | 3300 - 3500 (medium) | Weak |

| C-H stretch (aromatic) | Benzene Ring | 3000 - 3100 (medium) | Strong |

| C-H stretch (aliphatic) | Methyl (-CH3) | 2850 - 3000 (medium) | Medium |

| C=C stretch (aromatic) | Benzene Ring | 1450 - 1600 (strong) | Strong |

| NO2 asymmetric stretch | Nitro (-NO2) | 1500 - 1570 (strong) | Medium |

| NO2 symmetric stretch | Nitro (-NO2) | 1330 - 1370 (strong) | Strong |

| C-N stretch | Amine/Nitro | 1250 - 1350 (medium) | Medium |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for New Compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic compounds. For this compound, ¹H NMR and ¹³C NMR would provide detailed information about the hydrogen and carbon framework, respectively.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the benzylamine (B48309) methylene (B1212753) group, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, with the carbon attached to the nitro group being significantly deshielded.

Mass spectrometry would determine the molecular weight of this compound and provide information about its fragmentation pattern, which can aid in structural confirmation. Electron ionization (EI) would likely lead to fragmentation, with a prominent peak for the molecular ion and other fragments resulting from the loss of the nitro group or cleavage of the benzylamine side chain.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful means to predict and understand the properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net While specific DFT studies on this compound are not prevalent, this method could be used to predict a variety of its properties.

DFT calculations could be employed to optimize the molecular geometry of this compound and to calculate its vibrational frequencies, which can be compared with experimental FTIR and Raman data. scirp.org Furthermore, DFT can provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. The distribution of electron density and the molecular electrostatic potential map can also be calculated to identify electron-rich and electron-poor regions, which is important for understanding intermolecular interactions. researchgate.net

Table 4: Illustrative Data Obtainable from DFT Calculations for this compound

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic transitions. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom, indicating sites for nucleophilic or electrophilic attack. |

| Molecular Electrostatic Potential | Visualizes the charge distribution and predicts sites for intermolecular interactions. |

| Calculated Vibrational Frequencies | Can be used to aid in the assignment of experimental FTIR and Raman spectra. |

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic behavior and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov

In the case of this compound, computational studies using methods like Density Functional Theory (DFT) are employed to calculate the energies of the HOMO and LUMO. researchgate.net For a closely related compound, 3-methyl-4-nitrobenzoic acid, DFT calculations have been performed, and a similar approach can be applied to this compound. researchgate.net

The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would be the benzene ring and the aminomethyl group. The LUMO, conversely, is expected to be centered on the electron-deficient nitro group. chemrxiv.org This distribution of frontier orbitals dictates the pathways for electron transfer in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The HOMO-LUMO gap is a critical parameter for predicting the stability of the molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net The calculated HOMO and LUMO energies for this compound would be instrumental in predicting its behavior in charge-transfer interactions. acs.org

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -2.0 to -3.0 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 5.5 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: These values are estimations based on DFT calculations of analogous nitroaromatic compounds.

Molecular Docking and Interaction Field Analysis for Ligand-Receptor Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design and for understanding the interactions between ligands and their biological receptors. For this compound, molecular docking studies can elucidate its potential to bind to specific protein active sites.

The interaction of nitroaromatic compounds with biological systems is an active area of research. nih.gov The nitro group, in particular, can participate in various non-covalent interactions, including hydrogen bonding and π-hole interactions. nih.gov The latter is a non-covalent interaction between the positive electrostatic potential on the nitrogen atom of the nitro group and a region of negative charge, such as a lone pair of electrons on a receptor. nih.gov

In a hypothetical docking study of this compound with a target protein, the benzylamine moiety could form hydrogen bonds with amino acid residues such as aspartate or glutamate. The aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methyl group can contribute to hydrophobic interactions within the binding pocket.

Interaction field analysis, often used in conjunction with docking, provides a more detailed picture of the energetic landscape of the ligand-receptor complex. It calculates the interaction energies between the ligand and the receptor at various points in space, highlighting favorable and unfavorable interaction zones. This can guide the rational design of more potent analogs of this compound.

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Functional Group | Potential Interaction Type | Interacting Receptor Residues (Examples) |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine |

| Nitro Group (-NO2) | Hydrogen Bonding, π-hole Interactions | Arginine, Lysine, Methionine |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |

Mechanistic Modeling of Reaction Pathways and Selectivity

Computational chemistry provides powerful tools for modeling reaction mechanisms, allowing researchers to explore potential reaction pathways, identify transition states, and understand the factors that control selectivity. arxiv.org For this compound, mechanistic modeling can be applied to understand its synthesis, degradation, or metabolic pathways.

For instance, the synthesis of this compound often involves the nitration of 3-methylbenzylamine (B90883) or the reduction of 3-methyl-4-nitrobenzonitrile. DFT calculations can be used to model the energy profiles of these reactions, determining the activation energies of each step and identifying the rate-determining step. bohrium.com This can help in optimizing reaction conditions to improve yield and selectivity.

Furthermore, the chemical transformations of this compound, such as oxidation of the amino group or reduction of the nitro group, can be modeled. researchgate.net Computational studies can predict the most likely sites of metabolic attack and the structures of the resulting metabolites. This is particularly relevant in the context of toxicology and drug metabolism studies.

By mapping the potential energy surface of a reaction, computational models can reveal the intricate details of bond-breaking and bond-forming processes. chemrxiv.org This level of detail is often inaccessible through experimental methods alone. The insights gained from such models can guide synthetic strategies and provide a deeper understanding of the chemical behavior of this compound.

Applications in Supramolecular Chemistry and Molecular Recognition

Host-Guest Chemistry and Chiral Recognition Phenomena

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the binding of a "guest" molecule to a larger "host" molecule. This interaction is highly specific, akin to a lock and key mechanism, and is governed by the principles of molecular recognition. The study of these phenomena is crucial for the development of new sensors, catalysts, and drug delivery systems.

Currently, there is a lack of specific research data in the peer-reviewed scientific literature detailing the recognition of 3-Methyl-4-nitrobenzylamine enantiomers by macrocyclic hosts. While extensive research exists on the chiral recognition of various guest molecules by hosts such as crown ethers, cyclodextrins, calixarenes, and pillararenes, studies focusing specifically on this compound are not available. The presence of a chiral center at the benzylic carbon atom in α-methyl-substituted benzylamines makes them suitable candidates for enantioselective recognition studies. Future research in this area would be valuable to understand how the interplay of the methyl and nitro substituents on the aromatic ring influences the binding affinity and enantioselectivity with different macrocyclic host architectures.

Supramolecular Allosteric Signal-Amplification Sensing (SASS) is an innovative sensing methodology that utilizes allosteric effects in supramolecular systems to achieve highly sensitive and selective detection of analytes. nih.gov This approach overcomes some limitations of traditional "lock-and-key" chemosensors. nih.gov The fundamental principle of SASS involves a receptor that, upon binding with an analyte, undergoes a conformational change that allosterically modulates the affinity of a signaling molecule to a different site on the receptor, leading to an amplified signal output.

As of now, there are no specific studies reporting the use of this compound as either the analyte or a component of the sensing system in published SASS research. The development of a SASS system for this compound would require the design of a specific host molecule capable of binding it and transducing this binding event into a measurable amplified signal.

Intercalation and Surface Modification Studies

The interaction of small molecules with the surfaces of materials, particularly carbon-based nanomaterials and graphitic structures, is a vibrant area of research with potential applications in electronics, catalysis, and materials science.

There is currently no available research specifically investigating the interaction of this compound with carbon nanomaterials and graphitic structures. However, studies on the closely related compound, 4-nitrobenzylamine (B181301) (4-NBA), have demonstrated its ability to partially intercalate into the edge-plane or edge-plane-like defect sites on the surface of graphite powder and "bamboo-like" multiwalled carbon nanotubes (MWCNTs). This partial intercalation was characterized using X-ray photoelectron spectroscopy (XPS) and in situ atomic force microscopy. It is hypothesized that the presence of the nitro group is crucial for this interaction, as benzylamine (B48309) itself does not exhibit similar intercalation behavior. Future studies could explore whether the additional methyl group in this compound enhances or hinders this intercalation process due to steric or electronic effects.

The functionalization of material surfaces allows for the tailoring of their properties for specific applications. This can include altering surface energy, introducing specific binding sites, or creating protective coatings. While general methods for surface functionalization are well-established, there is no specific information in the scientific literature on the use of this compound for the functionalization of material surfaces. The bifunctional nature of the molecule, with its reactive amine group and the potential for the nitro group to be chemically modified, suggests it could be a candidate for surface modification, but this has yet to be explored and documented.

Protein-Ligand Binding and Mimicry Studies with Nitrobenzylamine Derivatives

Understanding the interactions between proteins and small molecule ligands is fundamental to drug discovery and chemical biology. These interactions are governed by the same non-covalent forces that drive supramolecular assembly. Mimicry of these binding events with synthetic systems is a key aspect of supramolecular chemistry.

Currently, there are no specific protein-ligand binding or mimicry studies that have been published involving this compound or its derivatives. The principles of protein-ligand binding involve a combination of shape complementarity and favorable intermolecular interactions between the ligand and the protein's binding pocket. While the structural motifs present in this compound are common in biologically active molecules, specific studies elucidating its binding to any particular protein target are not available in the current body of scientific literature.

Exploration in Medicinal Chemistry Research and Chemical Biology

Scaffold Design for Enzyme Inhibition Studies

The unique electronic and structural characteristics of 3-Methyl-4-nitrobenzylamine make it a candidate for scaffold-based drug design, particularly in the realm of enzyme inhibition. The presence of a nitro group on the aromatic ring and a flexible benzylamine (B48309) side chain allows for a range of interactions with enzyme active sites.

Monoamine Oxidase (MAO) Inhibition by Nitroaryl Compounds

Monoamine oxidases (MAOs) are critical enzymes in the metabolic degradation of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. While direct studies on this compound as a MAO inhibitor are not extensively documented, the broader class of nitroaryl compounds has been investigated for this purpose. The electron-withdrawing nature of the nitro group can influence the binding affinity of the compound to the flavin cofactor in the MAO active site. The structure-activity relationship of nitro-containing inhibitors often depends on the substitution pattern on the aromatic ring, which affects both the electronic properties and the steric fit within the enzyme's substrate-binding cavity.

| Compound Class | Key Structural Features for MAO Inhibition | Potential Role of this compound |

| Nitroaryl Compounds | Electron-withdrawing nitro group, specific substitution patterns on the aromatic ring. | The 4-nitro and 3-methyl substitutions could modulate binding affinity and selectivity for MAO-A or MAO-B isoforms. |

Steroid Dehydrogenase Inhibition by Substituted Aryl Benzylamines

Substituted aryl benzylamines have emerged as a promising class of non-steroidal inhibitors for steroid dehydrogenases, enzymes pivotal in the biosynthesis of steroid hormones. cam.ac.ukresearchgate.netnih.gov Research in this area has demonstrated that the benzylamine scaffold can be effectively utilized to design potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD). cam.ac.ukresearchgate.netnih.gov The general structure of these inhibitors often involves specific substitutions on both the aryl and benzyl (B1604629) rings to optimize interactions with the enzyme's active site and the cofactor.

Although specific inhibitory activity of this compound against steroid dehydrogenases has not been reported, its core structure aligns with the general pharmacophore of substituted aryl benzylamine inhibitors. The methyl and nitro groups on the phenyl ring could be explored for their influence on binding affinity and selectivity towards different steroid dehydrogenase isoforms. Further derivatization of the benzylamine moiety could also lead to the development of novel inhibitors.

| Enzyme Target | Inhibitor Class | Relevance of this compound Scaffold |

| 17β-hydroxysteroid dehydrogenase | Substituted Aryl Benzylamines | Provides a foundational structure that can be further modified to optimize binding to the enzyme's active site. |

Chemical Probes and Caged Compounds for Controlled Release

The nitrobenzyl moiety is a well-established photolabile protecting group, often referred to as a "caged" group. This functionality allows for the spatial and temporal control of the release of biologically active molecules upon irradiation with light, making such compounds valuable tools in chemical biology.

Design of Photolabile Linkers for Molecular Release

The this compound structure contains an ortho-nitrobenzyl-like system, a classic photolabile group. acs.orgnih.gov The mechanism of photocleavage for ortho-nitrobenzyl compounds typically involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. acs.orgnih.gov This intermediate then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct. acs.orgnih.gov

The presence of the methyl group at the 3-position and the nitro group at the 4-position on the benzyl ring of this compound would likely influence the photochemical properties of the molecule, such as its absorption wavelength and quantum yield of cleavage. These properties are critical for the design of efficient photolabile linkers for caging various biologically active molecules, including neurotransmitters, signaling molecules, and therapeutic agents.

| Photolabile Moiety | General Mechanism of Photocleavage | Potential Application of this compound |

| o-Nitrobenzyl | Intramolecular hydrogen abstraction by the excited nitro group, rearrangement, and release of the caged molecule. acs.orgnih.gov | Can be incorporated into larger molecules to serve as a photolabile linker for the controlled release of bioactive compounds. |

Applications in Oligonucleotide Synthesis and Modification

The primary amine of benzylamine derivatives can be utilized in various chemical transformations, including the synthesis and modification of oligonucleotides.

Incorporation into Phosphoramidate Linkages

While not a conventional application, the primary amine of this compound presents the chemical potential for incorporation into phosphoramidate linkages in synthetic oligonucleotides. Phosphoramidate oligonucleotides, where a non-bridging oxygen in the phosphate backbone is replaced by a nitrogen atom, are of interest due to their modified physicochemical and biological properties, such as increased nuclease resistance.

The synthesis of phosphoramidate linkages can be achieved through various methods, including the reaction of a phosphoramidite with an amine. nih.govnih.gov In this hypothetical application, this compound could be reacted with a suitable phosphitylating agent to form a phosphoramidite reagent, or it could be directly coupled to a phosphorus center on the growing oligonucleotide chain. The presence of the nitrobenzyl group would also introduce a photolabile handle into the oligonucleotide, allowing for potential light-induced cleavage or modification of the nucleic acid strand.

| Linkage Type | Synthetic Strategy | Potential Role of this compound |

| Phosphoramidate | Reaction of a phosphoramidite with an amine. nih.govnih.gov | Could serve as the amine component for the formation of a phosphoramidate internucleotide linkage, introducing a photolabile group. |

Use as Photocleavable Linkers in Combinatorial Libraries

In the realm of medicinal chemistry and chemical biology, the quest for novel therapeutic agents and molecular probes has been significantly advanced by the advent of combinatorial chemistry. This high-throughput synthesis approach allows for the rapid generation of vast libraries of compounds, which can then be screened for biological activity. A critical component in the solid-phase synthesis of these libraries is the linker, a molecular bridge that tethers the growing compound to a solid support. Photocleavable linkers, in particular, offer a distinct advantage by enabling the release of the synthesized molecules under mild and specific conditions, thereby preserving their structural integrity. The o-nitrobenzyl class of photolabile protecting groups has been extensively utilized for this purpose. nih.govwikipedia.org this compound, as a derivative within this class, is a key building block for constructing such linkers.

The utility of o-nitrobenzyl-based linkers, including those derived from this compound, stems from their ability to be cleaved by UV irradiation, typically in the range of 300-365 nm. nih.govresearchgate.netdtu.dk This photochemical cleavage is advantageous as it avoids the use of harsh acidic or basic reagents that can degrade sensitive molecules. nih.govdtu.dk The underlying mechanism of this cleavage is a Norrish Type II reaction. wikipedia.orgdtu.dk Upon absorption of a photon, the nitro group is excited to a diradical state. This is followed by the abstraction of a benzylic hydrogen atom by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the desired compound and form an o-nitrosobenzaldehyde derivative. dtu.dk

The incorporation of a methyl group at the 3-position and a nitro group at the 4-position of the benzylamine structure can influence the photochemical properties of the linker. For instance, substitutions on the aromatic ring are known to affect the rate and efficiency of photolysis. researchgate.net While specific data on the 3-methyl-4-nitro configuration is not extensively detailed in the provided research, the principles governing o-nitrobenzyl chemistry suggest that these substitutions would modulate the electronic properties and steric environment of the benzylic position, thereby impacting the cleavage process.

In the context of combinatorial libraries, linkers derived from this compound can be attached to a solid support, such as a resin. The synthesis of the library members then proceeds in a stepwise fashion on this solid support. dtu.dk This solid-phase approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each reaction step. Once the synthesis is complete, the entire library of compounds, still attached to the solid support, can be irradiated with UV light. This triggers the cleavage of the photolabile linker, releasing the library of molecules into solution for subsequent screening and analysis. nih.gov

The application of such linkers has been demonstrated in the solid-phase synthesis of various classes of molecules, including peptides and small organic compounds. nih.govub.edu For example, researchers have successfully used o-nitrobenzyl-based linkers for the solid-phase synthesis of peptides, where the photolytic cleavage releases the final peptide product with high purity. nih.gov The mild cleavage conditions are particularly beneficial for complex peptides containing sensitive functional groups.

Below is a table summarizing the key characteristics and applications of o-nitrobenzyl-based photocleavable linkers, which are applicable to linkers derived from this compound.

| Feature | Description | Relevance in Combinatorial Libraries |

| Cleavage Condition | UV irradiation (typically 300-365 nm) nih.govresearchgate.net | Allows for traceless release of compounds under mild conditions, preserving molecular integrity. wikipedia.orgdtu.dk |

| Cleavage Mechanism | Norrish Type II photoreaction wikipedia.orgdtu.dk | A well-understood and reliable mechanism for photocleavage. |

| Byproducts | o-Nitrosobenzaldehyde derivatives dtu.dk | Byproducts are typically non-interfering with biological assays. |

| Applications | Solid-phase synthesis of peptides, small organic molecules nih.govdtu.dkub.edu | Enables the generation of diverse libraries of compounds for drug discovery and chemical biology. |

| Advantages | Orthogonality to many chemical protecting groups, mild cleavage conditions wikipedia.org | Facilitates complex multi-step syntheses and ensures the stability of the final products. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。